2-Phenyl-1,2,4-triazaspiro[4.5]decan-3-one
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Overview
Description
2-Phenyl-1,2,4-triazaspiro[45]decan-3-one is a heterocyclic compound characterized by a spirocyclic structure, which includes a triazine ring fused to a decane ring
Mechanism of Action
Target of Action
The primary targets of 2-Phenyl-1,2,4-triazaspiro[4Similar compounds have been identified as selective dor agonists .
Mode of Action
The exact mode of action of 2-Phenyl-1,2,4-triazaspiro[4It’s known that dor agonists typically bind to and activate delta opioid receptors, leading to a variety of physiological responses such as analgesia .
Biochemical Pathways
The specific biochemical pathways affected by 2-Phenyl-1,2,4-triazaspiro[4Dor agonists generally modulate pain perception and response through the central nervous system .
Result of Action
The molecular and cellular effects of 2-Phenyl-1,2,4-triazaspiro[4Similar compounds have been reported to induce antinociceptive effects and convulsions .
Biochemical Analysis
Biochemical Properties
It is known to interact with certain enzymes and proteins
Cellular Effects
It is suggested that it may have some influence on cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,2,4-triazaspiro[4.5]decan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with a suitable ketone, followed by cyclization with a diisocyanate. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may be catalyzed by acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1,2,4-triazaspiro[4.5]decan-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The phenyl group and other positions on the triazine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions, often in the presence of catalysts or under reflux.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-Phenyl-1,2,4-triazaspiro[4.5]decan-3-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery, particularly for its potential to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one
- 2-Phenyl-1,2,4-triazine
- 1,2,4-Triazole derivatives
Uniqueness
2-Phenyl-1,2,4-triazaspiro[4.5]decan-3-one is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This structure can enhance its stability, reactivity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-phenyl-1,2,4-triazaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c17-12-14-13(9-5-2-6-10-13)15-16(12)11-7-3-1-4-8-11/h1,3-4,7-8,15H,2,5-6,9-10H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHVGNXZDRUBPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)NC(=O)N(N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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